7-Phenylhept-2-ene-4,6-diynal

Description

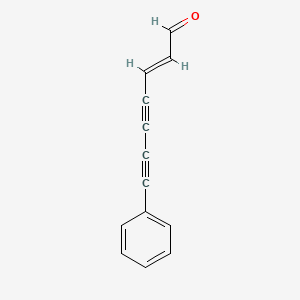

7-Phenylhept-2-ene-4,6-diynal is a polyunsaturated aliphatic aldehyde characterized by a conjugated system of one double bond (at position 2) and two triple bonds (at positions 4 and 6), terminated by a phenyl group at position 7 and an aldehyde functional group at position 1. Its structure confers unique electronic properties, including high electrophilicity at the aldehyde group and extended conjugation that enhances stability and reactivity in cycloaddition or polymerization reactions .

Properties

CAS No. |

20252-42-0 |

|---|---|

Molecular Formula |

C13H8O |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(E)-7-phenylhept-2-en-4,6-diynal |

InChI |

InChI=1S/C13H8O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h3-4,6-8,10-12H/b8-3+ |

InChI Key |

RAUYWPHWSVGZEH-FPYGCLRLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C#CC#C/C=C/C=O |

Canonical SMILES |

C1=CC=C(C=C1)C#CC#CC=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylhept-2-ene-4,6-diynal typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and propargyl bromide.

Formation of Intermediate: The reaction between phenylacetylene and propargyl bromide in the presence of a base such as potassium carbonate leads to the formation of an intermediate compound.

Coupling Reaction: The intermediate undergoes a coupling reaction with an appropriate aldehyde under palladium-catalyzed conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Phenylhept-2-ene-4,6-diynal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The triple bonds can be reduced to form alkenes or alkanes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 7-Phenylhept-2-ene-4,6-diynoic acid.

Reduction: 7-Phenylhept-2-ene-4,6-diene or 7-Phenylheptane.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

7-Phenylhept-2-ene-4,6-diynal has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: Studies have shown its potential as a bioactive compound with antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Phenylhept-2-ene-4,6-diynal involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations:

- Reactivity : The aldehyde group in this compound renders it more reactive in nucleophilic additions (e.g., Grignard reactions) compared to ketone-bearing analogs like 2,2-Dimethyl-7-phenylhepta-4,6-dien-3-one .

- Conjugation Effects: The triple-bond system enhances electron deficiency, promoting participation in Diels-Alder or [2+2] cycloadditions, unlike purely double-bonded trienals or dienols .

Physicochemical and Stability Profiles

While direct experimental data for this compound are sparse, inferences can be drawn from related compounds:

Table 2: Stability and Physicochemical Properties

Key Observations:

- Oxidative Sensitivity : The aldehyde group and electron-deficient triple bonds in this compound likely necessitate storage under inert atmospheres, contrasting with the ketone analog’s robustness .

- Thermal Behavior: The compound’s thermal stability is intermediate, outperforming trienols but lagging behind ketones due to less resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.